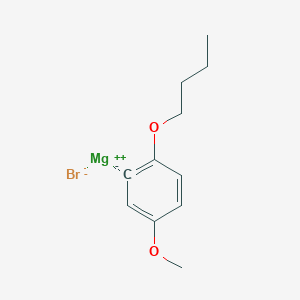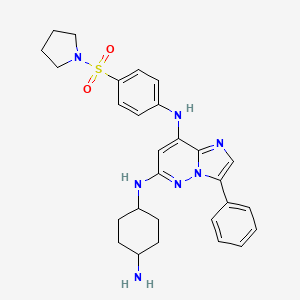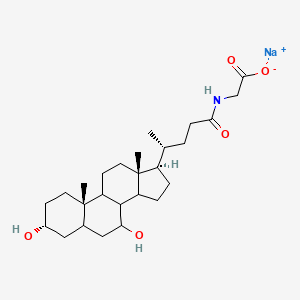
Glycochenodeoxycholic acid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycochenodeoxycholic acid sodium is a bile salt formed in the liver from chenodeoxycholic acid and glycine, typically found as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . This compound is used as a cholagogue and choleretic, aiding in the digestion and absorption of dietary fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycochenodeoxycholic acid sodium is synthesized by conjugating chenodeoxycholic acid with glycine in the liver . The reaction involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid and the amino group of glycine .
Industrial Production Methods: Industrial production of this compound involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with glycine under controlled conditions . The product is then purified and converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: Glycochenodeoxycholic acid sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Glycochenodeoxycholic acid sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying bile acid chemistry and reactions.
Biology: It is used to study the role of bile acids in cellular processes and their effects on cell membranes.
Medicine: It is used in research on liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industry: It is used in the formulation of pharmaceuticals and as a detergent in various industrial processes.
Mechanism of Action
Glycochenodeoxycholic acid sodium acts as a detergent to solubilize fats for absorption in the intestines . It interacts with bile acid transporters and receptors, facilitating the emulsification and absorption of dietary fats . The compound also induces hepatocyte apoptosis, which is partially mediated by the Fas pathway .
Comparison with Similar Compounds
Glycodeoxycholic acid: Formed by conjugation of deoxycholate with glycine.
Glycocholic acid: Formed by conjugation of cholic acid with glycine.
Taurochenodeoxycholic acid: Formed by conjugation of chenodeoxycholic acid with taurine.
Uniqueness: Glycochenodeoxycholic acid sodium is unique due to its specific role in solubilizing fats and its distinct molecular structure, which includes two hydroxyl groups at positions 3α and 7α . This structural uniqueness contributes to its specific biological functions and interactions with bile acid receptors .
Properties
Molecular Formula |
C26H42NNaO5 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16?,17-,18-,19?,20?,21-,24?,25+,26-;/m1./s1 |
InChI Key |
AAYACJGHNRIFCT-XUMGSDNXSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
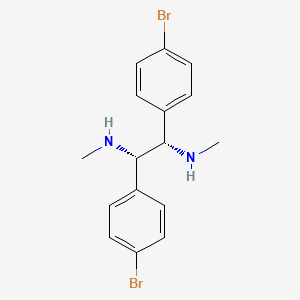
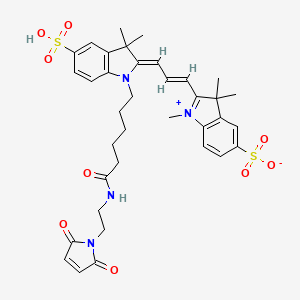
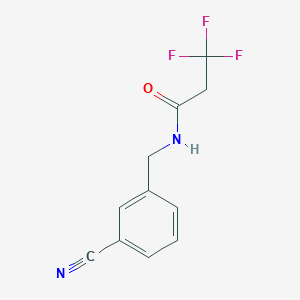
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
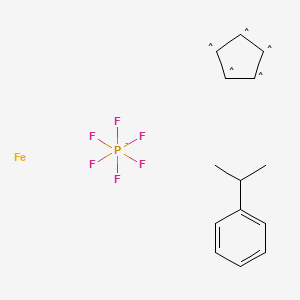
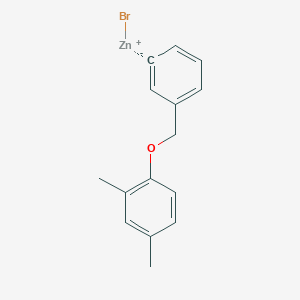
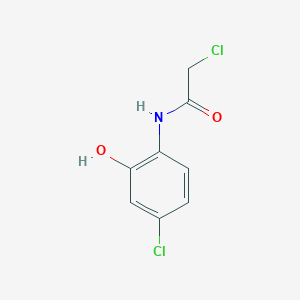
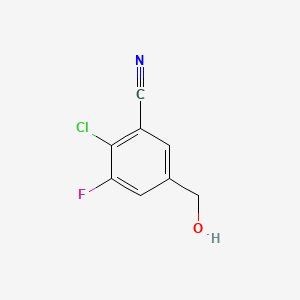
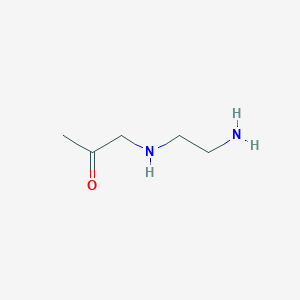
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
